![molecular formula C18H19NO2 B4935770 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)
2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane
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Overview
Description
2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane, also known as MPOA, is a chemical compound that belongs to the class of bicyclic compounds. It has been studied for its potential use in scientific research and has shown promising results in various areas of study.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane involves the inhibition of dopamine uptake through binding to the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane in lab experiments is its specificity for the dopamine transporter, which allows for targeted studies on the effects of dopamine uptake inhibition. However, a limitation of using 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane is its potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane. One area of research is in the development of more specific and potent dopamine transporter inhibitors based on the structure of 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane. Another direction is in the study of the effects of 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane on other neurotransmitter systems and their potential for therapeutic use. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane and its potential for use in various areas of scientific research.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane is a promising compound for use in scientific research. Its specificity for the dopamine transporter and potential for therapeutic use make it an important area of study. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential for use in various areas of scientific research.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane involves the reaction of 4-methoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with phenyl magnesium bromide to yield 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane has been studied for its potential use in various areas of scientific research. One such area is in the field of neuroscience, where it has been shown to bind to the dopamine transporter and inhibit dopamine uptake. This has led to research on the potential use of 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane as a treatment for various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder.
properties
IUPAC Name |
2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-20-15-9-7-14(8-10-15)18-12-16-11-17(19(18)21-16)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKUDOMJCCSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3CC(N2O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane |
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